

Bimosiamose in the Ozone Challenge Model: Application Notes and Experimental Protocols

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Compound Focus: Bimosiamose

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Introduction to Bimosiamose and the Ozone Challenge Model

Bimosiamose (TBC1269) is a synthetic, small-molecule **pan-selectin antagonist** that inhibits all three selectin family members (E-, P-, and L-selectin) involved in the initial tethering and rolling of leukocytes on vascular endothelium during inflammatory responses. By blocking this critical first step in leukocyte extravasation, **bimosiamose** represents a promising **anti-inflammatory therapeutic strategy** for respiratory diseases characterized by neutrophilic inflammation, such as chronic obstructive pulmonary disease (COPD). The **ozone challenge model** in healthy volunteers serves as a well-established human experimental model for investigating drug effects on neutrophilic airway inflammation, reproducing key inflammatory features seen in COPD through a transient, reproducible influx of neutrophils and inflammatory mediators following controlled ozone exposure [1] [2].

The ozone challenge model has gained prominence in **early-phase clinical drug development** as a valuable tool for providing proof-of-concept data for novel anti-inflammatory compounds. This model offers several advantages: it produces a **consistent inflammatory response** dominated by neutrophils, allows for controlled evaluation of drug effects in human subjects, and enables measurement of multiple inflammatory endpoints through non-invasive methods such as induced sputum. The **pathophysiological response** to ozone inhalation involves oxidative stress that directly modifies cell surface proteins and lipids in the

respiratory tract, leading to epithelial damage, activation of innate immune signaling pathways, and production of pro-inflammatory cytokines and chemokines that recruit neutrophils to the airways [3].

Table 1: Key Characteristics of **Bimosiamose**

Property	Description
Mechanism of Action	Pan-selectin antagonist (inhibits E-, P-, and L-selectin)
Chemical Structure	1,6-Bis[3-(3-carboxymethylphenyl)-4-(2- α -d-mannopyranosyloxy)-phenyl]hexane
Primary Effect	Blocks leukocyte tethering and rolling on vascular endothelium
Administration Route	Inhalation via breath-actuated nebulizer
Development Status	Investigational

Clinical Protocol for Assessing **Bimosiamose** in the Ozone Challenge Model

Study Design and Ozone Challenge Methodology

The evaluation of **bimosiamose** efficacy in the ozone challenge model follows a **randomized, double-blind, placebo-controlled, cross-over clinical trial design** that minimizes inter-subject variability and allows for within-subject comparisons. The typical study duration spans approximately 2-3 weeks per participant, including screening, treatment periods, and washout phases. In the seminal study by Holz et al. (2011), the protocol consisted of a **4-day treatment period** with **bimosiamose** (10 mg twice daily) or matching placebo, followed by ozone challenge on day 4 [1]. The **washout period** between treatment arms should be sufficient to allow resolution of ozone-induced inflammation and elimination of the study drug, typically at least 2 weeks.

The **ozone challenge procedure** requires specialized equipment and standardized conditions to ensure reproducible inflammatory responses:

- **Ozone Generation and Exposure:** Ozone is generated from medical-grade oxygen and administered at a concentration of **250 parts per billion (ppb)** in a controlled exposure chamber under conditions of intermittent exercise to ensure adequate ventilation distribution [1] [2].
- **Exposure Duration:** Subjects undergo **3 hours of continuous ozone exposure** with alternating 15-minute periods of rest and moderate exercise on a cycle ergometer or treadmill. The exercise intensity is calibrated to achieve a minute ventilation of approximately 20-25 L/min to ensure adequate ozone delivery to the lower respiratory tract [2].
- **Environmental Controls:** Temperature and humidity in the exposure chamber should be maintained at comfortable levels (typically 20-22°C and 40-50% relative humidity) to minimize additional respiratory stress.

Participant Selection Criteria

Appropriate subject selection is critical for obtaining interpretable results in the ozone challenge model. The following inclusion and exclusion criteria are recommended:

Table 2: Participant Selection Criteria

Category	Inclusion Criteria	Exclusion Criteria
Health Status	Healthy volunteers; No respiratory disease	History of asthma or chronic respiratory disease
Age Range	18-50 years	Outside specified age range
Smoking Status	Non-smokers or ex-smokers (>12 months abstinence)	Current smokers or recent ex-smokers
Lung Function	FEV ₁ ≥80% predicted; FEV ₁ /FVC ≥70%	Airflow limitation on spirometry

Category	Inclusion Criteria	Exclusion Criteria
Ozone Response	>10% increase in sputum neutrophils post-ozone at screening	Non-response to ozone challenge
Medications	Only short-acting beta-agonists prn	Regular anti-inflammatory medications

Additional exclusion criteria include: recent respiratory tract infection (within 30 days), significant occupational exposure to respiratory irritants, pregnancy or lactation, and participation in another clinical trial within the previous 3 months. All participants should provide **written informed consent**, and the study must receive approval from an institutional ethics committee and competent regulatory authorities before initiation [2].

Drug Administration and Dosing

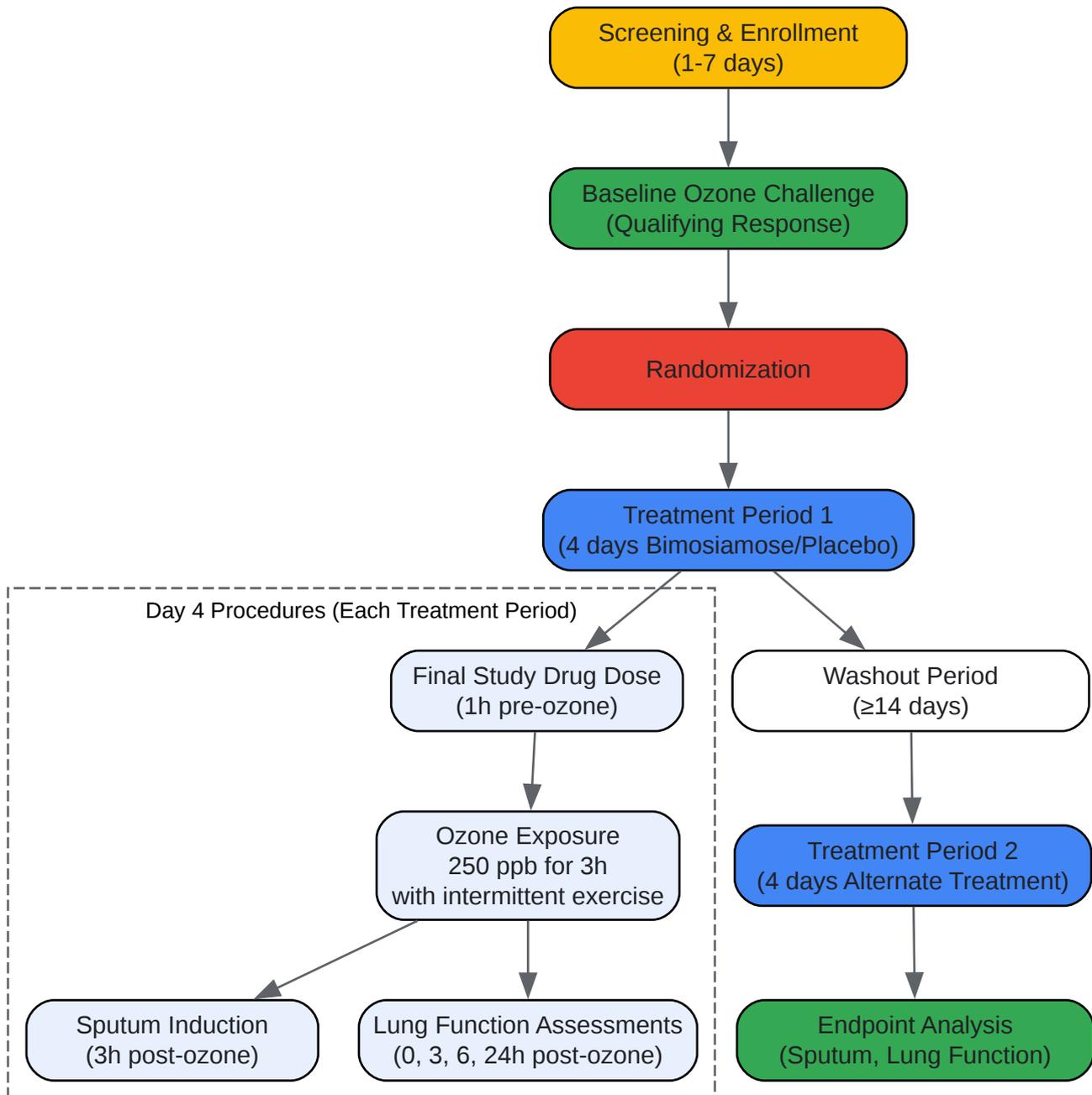
Bimosiamose is administered via **inhalation using a breath-actuated nebulizer** system such as the AKITA² APIXNEB device, which ensures consistent and reproducible drug delivery to the lower respiratory tract. The recommended dosage based on published clinical trials is **10 mg twice daily** for 4 days, with the final dose administered approximately 1 hour before ozone challenge on day 4 [1]. This dosing regimen aims to achieve adequate drug concentrations in the airway tissues during the critical period of ozone-induced inflammatory response.

Prior to each **bimosiamose** administration, subjects should receive **two puffs of salbutamol** (100 µg per puff) via metered-dose inhaler to mitigate potential bronchoconstriction and ensure optimal drug deposition. Subjects must be trained in proper nebulizer technique, including slow and deep inhalation breaths with brief breath-holds at maximal inspiration to enhance peripheral drug distribution. Device operation and compliance should be monitored throughout the treatment period.

Experimental Workflow and Mechanistic Insights

Study Workflow Visualization

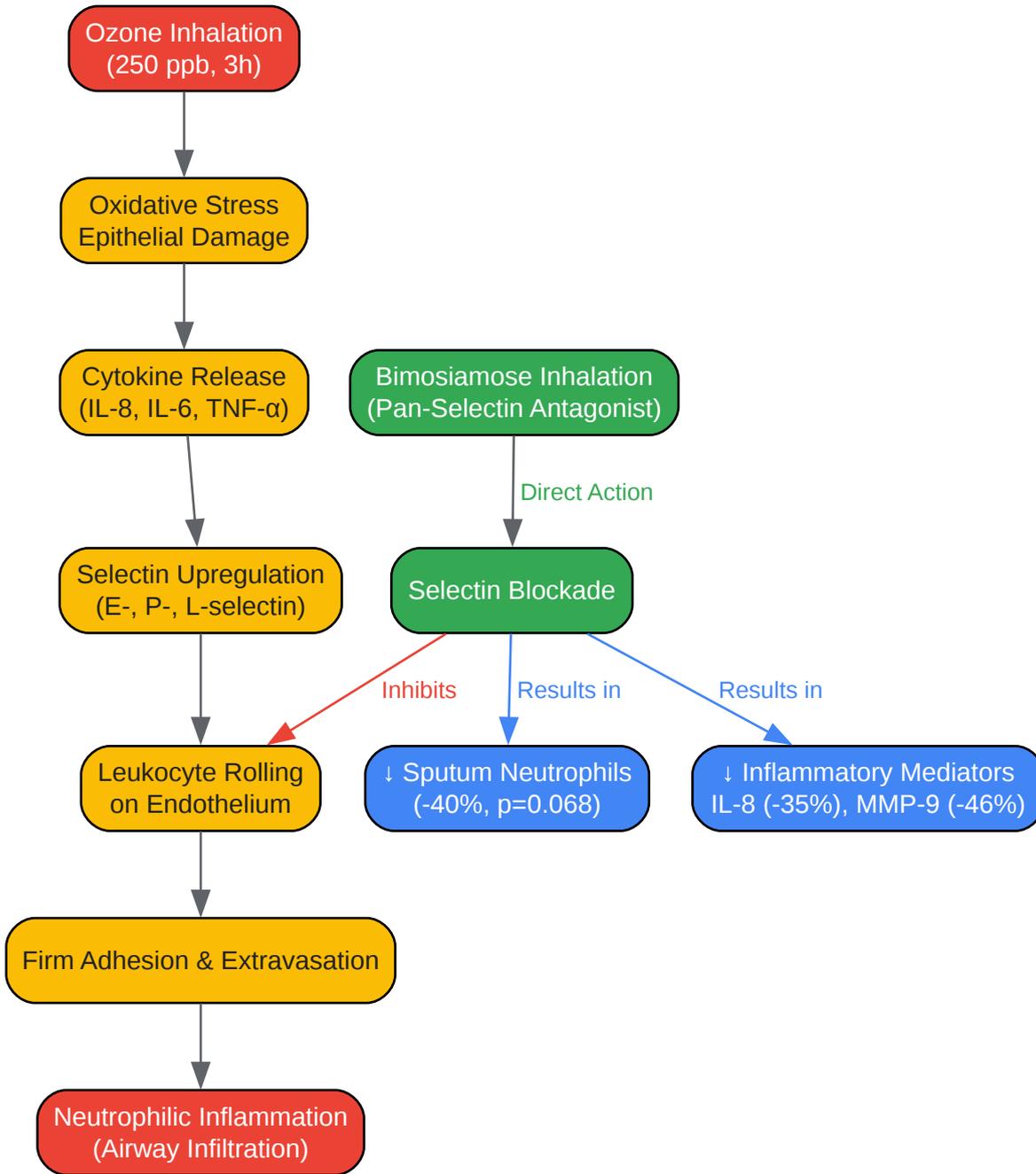
Ozone Challenge Study Timeline (Total: ~4 Weeks)



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Mechanism of Action Diagram

Bimosiamose Mechanism in Ozone-Induced Inflammation



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Endpoint Assessment and Data Analysis

Primary and Secondary Endpoints

The efficacy of **bimosiamose** in the ozone challenge model is evaluated through a comprehensive panel of **inflammatory endpoints and lung function measurements**:

- **Primary Endpoint:** The **percentage and absolute count of sputum neutrophils** collected 3 hours after ozone challenge completion represents the primary efficacy endpoint. **Bimosiamose** demonstrated a **40% reduction in sputum neutrophils** compared to placebo, approaching statistical significance ($p=0.068$) in the seminal clinical trial [1].
- **Secondary Endpoints:**
 - **Inflammatory Mediators:** Measurement of cytokines (IL-8, IL-6, IL-1 β), matrix metalloproteinases (MMP-9), and other inflammatory markers in sputum supernatant. **Bimosiamose** significantly reduced IL-8 by **35%** ($p=0.004$) and MMP-9 by **46%** ($p=0.022$) [1].
 - **Lung Function Parameters:** Serial measurements of FEV₁ at baseline, immediately post-exposure, and at 3, 6, and 24 hours after ozone challenge to assess the impact on ozone-induced lung function decrements.
 - **Airway Hyperresponsiveness:** Methacholine challenge testing (PC₂₀) performed 24 hours post-ozone to evaluate effects on airway reactivity.
 - **Systemic Inflammation:** Peripheral blood collection for complete blood count with differential and inflammatory markers in plasma or serum.

Sputum Processing and Analysis Protocol

Induced sputum collection and processing follows standardized methodology to ensure reproducible results:

- **Sputum Induction:** Sputum is induced using an **ultrasonic nebulizer** with hypertonic saline (typically 3-5% NaCl) administered in sequential 5-minute intervals up to 20 minutes total. Safety monitoring during induction includes regular spirometry checks, with the procedure terminated if FEV₁ falls by >20% from baseline.
- **Sample Processing:** The entire sputum sample is processed within 2 hours of collection. The viscid portions are selected and separated from saliva, then weighed and diluted with dithiothreitol (DTT) solution (typically 0.1%) to dissolve mucus. The sample is subsequently diluted with phosphate-buffered saline and centrifuged to separate cellular components from supernatant.
- **Cell Counting and Differentiation:** The cell pellet is resuspended and total cell count determined using a hemocytometer. Cytospin preparations are stained with May-Grünwald-Giemsa or similar

stain, and a **differential cell count** is performed by counting at least 400 non-squamous cells.

- **Supernatant Analysis:** The sputum supernatant is aliquoted and stored at -80°C for subsequent batch analysis of inflammatory mediators using **enzyme-linked immunosorbent assays (ELISA)** or multiplex immunoassay platforms.

Statistical Considerations and Data Interpretation

Appropriate statistical analysis is essential for interpreting results from the ozone challenge model:

- **Sample Size Calculation:** Based on the observed effect size in previous studies, a sample size of **18-24 participants** provides adequate power (80-90%) to detect clinically relevant differences in sputum neutrophils with a significance level of $\alpha=0.05$.
- **Analysis Methods:** Primary analysis typically employs a **linear mixed-effects model** to account for the cross-over design, with treatment, period, and sequence as fixed effects and subject as a random effect. Secondary endpoints may require appropriate transformations (log-transformation for non-normally distributed data) or non-parametric tests.
- **Data Interpretation:** A significant reduction in sputum neutrophils and/or inflammatory mediators suggests target engagement and biological activity of **bimosiamose**. The **translational relevance** of these findings for COPD development should be interpreted in context of the model's limitations, particularly the acute nature of ozone-induced inflammation compared to chronic inflammation in COPD.

Applications in Drug Development and Conclusions

Utility in Early-Phase Clinical Development

The ozone challenge model with **bimosiamose** represents a valuable **proof-of-concept platform** for evaluating selectin-targeted therapies in early-phase drug development. This human experimental model offers several advantages for pharmaceutical development:

- **Go/No-Go Decisions:** The model provides **early efficacy signals** in humans, informing critical decisions about further investment in clinical development programs. The significant reduction in inflammatory mediators observed with **bimosiamose** despite the modest effect on neutrophil count highlights the importance of measuring multiple inflammatory endpoints [1].
- **Dose Selection:** While the published literature specifically tested 10 mg twice daily, the model can be adapted for **dose-ranging studies** to establish optimal dosing for subsequent clinical trials in patient populations.
- **Biomarker Validation:** The model allows for validation of **potential biomarkers** (e.g., sputum IL-8, MMP-9) for use in later-stage clinical trials where sputum collection may be more challenging.

The **predictive value** of the ozone challenge model for clinical efficacy in COPD remains an area of active investigation. However, the shared features of neutrophilic inflammation between the ozone response and COPD pathophysiology support its relevance as a mechanistic model for drugs targeting neutrophil recruitment.

Safety and Regulatory Considerations

Bimosiamose has demonstrated a **favorable safety profile** in clinical trials, with no significant adverse events reported in the ozone challenge studies. All treatments were well tolerated, supporting the continued investigation of inhaled **bimosiamose** as a potential therapeutic agent [1]. Nevertheless, standard safety monitoring should be implemented:

- **Adverse Event Collection:** Systematic collection of all adverse events using standardized questionnaires and spontaneous reporting throughout the study period.
- **Laboratory Safety Parameters:** Regular monitoring of hematology, clinical chemistry, and urinalysis parameters at screening and follow-up visits.
- **Lung Function Safety:** Close monitoring of spirometry during and after ozone exposure and sputum induction to identify significant bronchoconstriction.

From a regulatory perspective, studies using the ozone challenge model typically require approval from national competent authorities (e.g., Bundesinstitut für Arzneimittel und Medizinprodukte in Germany) in addition to local ethics committee review. The ozone exposure facility must hold appropriate manufacturing

licenses for ozone generation, as regulatory requirements have evolved to classify ozone as a manufactured product for human administration [2].

Conclusion and Future Directions

The application of the ozone challenge model to evaluate **bimosiamose** has provided valuable insights into the potential of selectin antagonism as a therapeutic strategy for neutrophilic respiratory diseases. The **significant attenuation** of key inflammatory mediators (IL-8, MMP-9) supports the further development of **bimosiamose** for conditions where neutrophil recruitment drives pathology. Future studies should explore **optimal dosing strategies**, potential **combination therapies** with other anti-inflammatory agents, and application in **patient populations** with established neutrophilic inflammation.

The ozone challenge model continues to evolve as an important tool in respiratory drug development, bridging preclinical findings and clinical trials in patient populations. As our understanding of the molecular mechanisms underlying ozone-induced inflammation expands, so too does the utility of this model for validating novel therapeutic targets and accelerating the development of effective treatments for inflammatory respiratory diseases.

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